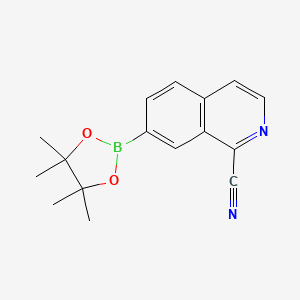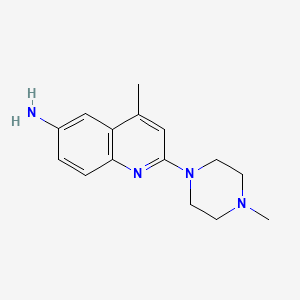![molecular formula C15H21N3O2S B1416147 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-66-6](/img/structure/B1416147.png)
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
“6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound that has gained significant attention in scientific research due to its potential. It is used for pharmaceutical testing .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of “6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” was analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular weight of this compound is 307.42 .Physical And Chemical Properties Analysis
The physical form of “6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is solid .Scientific Research Applications
- Anti-Parkinsonian Agents
- Field : Medicinal Chemistry
- Application : 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile .
- Methods : The compounds were tested in haloperidol-induced catalepsy and oxidative stress in mice . Biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate were carried out to highlight the neuroprotective properties associated with them .
- Results : All of the compounds were found to be active in alleviating haloperidol-induced catalepsy in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents .
-
Antioxidant Agents
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to exhibit antioxidant properties .
- Methods : The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
- Results : The results of these assays can provide a measure of the antioxidant capacity of the thiazole derivatives .
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been shown to possess antimicrobial activity .
- Methods : The antimicrobial activity of these compounds can be assessed using methods such as the disk diffusion method and the broth dilution method .
- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of bacteria and fungi .
-
Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to exhibit anti-inflammatory properties .
- Methods : The anti-inflammatory activity of these compounds can be evaluated using various in vitro assays, such as the COX-1 inhibition assay and the albumin denaturation assay .
- Results : The results of these assays can provide a measure of the anti-inflammatory capacity of the thiazole derivatives .
-
Antiviral Agents
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been shown to possess antiviral activity .
- Methods : The antiviral activity of these compounds can be assessed using methods such as the plaque reduction assay and the viral replication assay .
- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of viruses .
-
Antitumor or Cytotoxic Agents
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been shown to possess antitumor or cytotoxic activity .
- Methods : The antitumor or cytotoxic activity of these compounds can be assessed using methods such as the MTT assay and the clonogenic assay .
- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of tumor cells .
properties
IUPAC Name |
6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-19-12-3-4-13-14(11-12)21-15(17-13)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYODPUSJMPSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)
![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)
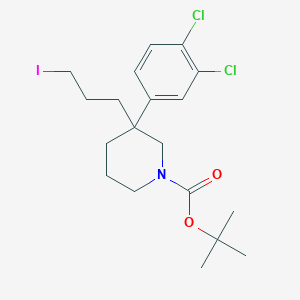
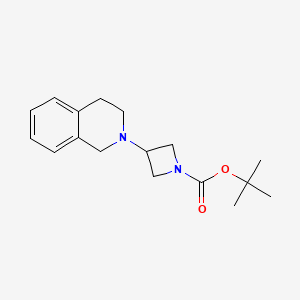
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)
![4-[4-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416073.png)
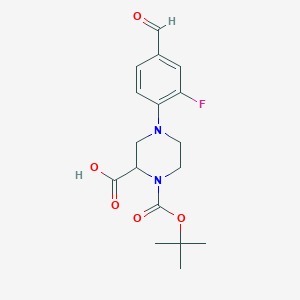
![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)
